Cas no 351490-86-3 (1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-ol)
1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-ol Chemical and Physical Properties
Names and Identifiers
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- 1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-ol
- CPD1609-B2
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- Inchi: 1S/C13H18O/c1-13(2,14)9-10-7-11-5-3-4-6-12(11)8-10/h3-6,10,14H,7-9H2,1-2H3
- InChI Key: ZCKMKRGGJZFAOG-UHFFFAOYSA-N
- SMILES: C(C1CC2=C(C1)C=CC=C2)C(C)(O)C
Computed Properties
- Exact Mass: 190.135765193g/mol
- Monoisotopic Mass: 190.135765193g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 183
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 20.2Ų
1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1851220-0.05g |
1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-ol |
351490-86-3 | 0.05g |
$707.0 | 2023-09-19 | ||
| Enamine | EN300-1851220-0.1g |
1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-ol |
351490-86-3 | 0.1g |
$741.0 | 2023-09-19 | ||
| Enamine | EN300-1851220-0.25g |
1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-ol |
351490-86-3 | 0.25g |
$774.0 | 2023-09-19 | ||
| Enamine | EN300-1851220-0.5g |
1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-ol |
351490-86-3 | 0.5g |
$809.0 | 2023-09-19 | ||
| Enamine | EN300-1851220-1.0g |
1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-ol |
351490-86-3 | 1g |
$1414.0 | 2023-06-02 | ||
| Enamine | EN300-1851220-2.5g |
1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-ol |
351490-86-3 | 2.5g |
$1650.0 | 2023-09-19 | ||
| Enamine | EN300-1851220-5.0g |
1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-ol |
351490-86-3 | 5g |
$4102.0 | 2023-06-02 | ||
| Enamine | EN300-1851220-10.0g |
1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-ol |
351490-86-3 | 10g |
$6082.0 | 2023-06-02 | ||
| Enamine | EN300-1851220-1g |
1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-ol |
351490-86-3 | 1g |
$842.0 | 2023-09-19 | ||
| Enamine | EN300-1851220-5g |
1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-ol |
351490-86-3 | 5g |
$2443.0 | 2023-09-19 |
1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-ol Related Literature
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
Additional information on 1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-ol
1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-ol (CAS No. 351490-86-3): A Comprehensive Overview
1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-ol (CAS No. 351490-86-3) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of indan and exhibits a unique structure that has been explored for its potential therapeutic applications. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent research findings related to this compound.
The chemical structure of 1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-ol is characterized by a substituted indan ring and a tertiary alcohol functional group. The indan moiety, which is a bicyclic aromatic compound, contributes to the overall stability and reactivity of the molecule. The presence of the tertiary alcohol group adds to its polarity and potential for forming hydrogen bonds, which can influence its biological activity and solubility properties.
The synthesis of 1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-ol has been reported using various methodologies. One common approach involves the reaction of 2-(bromomethyl)indan with 2-methylpropan-2-ol in the presence of a base such as potassium tert-butoxide. This reaction proceeds via an SN2 mechanism, leading to the formation of the desired product with high yield and purity. Alternative synthetic routes have also been explored to optimize the efficiency and scalability of the process for industrial applications.
In terms of biological activity, 1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-ol has shown promising results in several areas of research. Recent studies have demonstrated its potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been found to exhibit inhibitory effects on certain kinases, which are key targets in the development of anticancer drugs. The compound's ability to modulate these enzymes suggests its potential as a lead compound for further drug development.
Beyond its enzymatic inhibition properties, 1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-ol has also been investigated for its effects on cellular processes. Research has shown that it can influence cell proliferation and apoptosis pathways, making it a candidate for therapeutic applications in diseases characterized by abnormal cell growth. Additionally, preliminary studies have indicated that it may have neuroprotective properties, which could be valuable in the treatment of neurodegenerative disorders.
The pharmacokinetic properties of 1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-ol are another important aspect of its evaluation as a potential drug candidate. Studies have shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Its oral bioavailability is moderate to high, and it demonstrates good tissue penetration and low toxicity in preclinical models. These characteristics are crucial for ensuring that the compound can effectively reach its intended targets within the body.
To further enhance its therapeutic potential, researchers have explored various modifications to the core structure of 1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-ol. These modifications aim to improve its potency, selectivity, and pharmacokinetic properties while minimizing side effects. For example, substituents on the indan ring or modifications to the alcohol group have been investigated to optimize its binding affinity to specific protein targets.
In conclusion, 1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-ol (CAS No. 351490-86-3) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable biological activities make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential applications in various disease states.
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